Trifluoroacetic acid

C2HF3O2

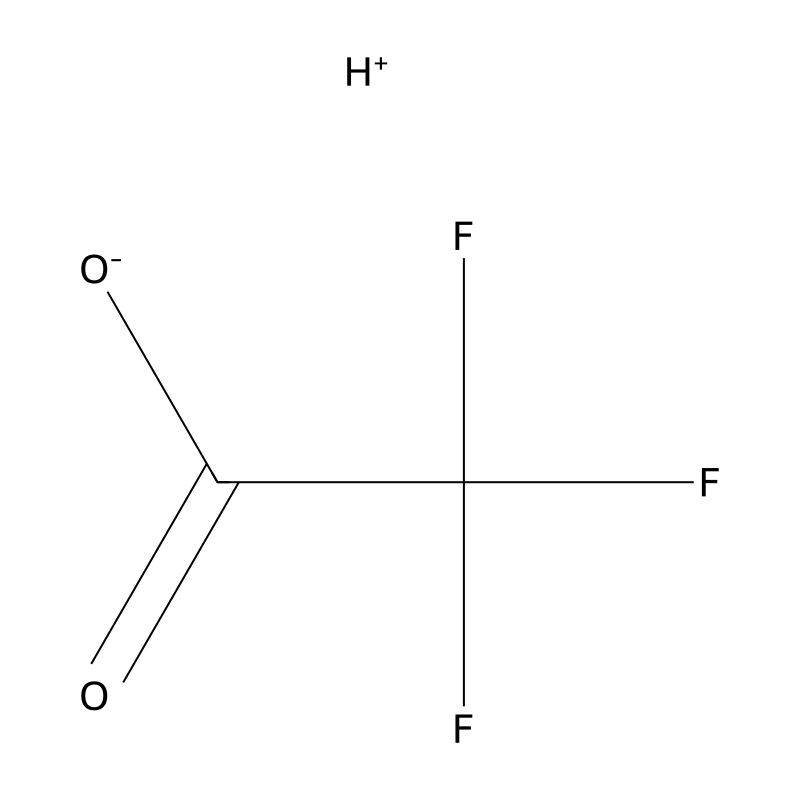

CF3COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2HF3O2

CF3COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, miscible at 20 °C

1000 mg/mL at 20 °C

Solubility in water, g/100ml at 20 °C: 100 (very good)

Synonyms

Canonical SMILES

Organic Synthesis

Field: Organic Chemistry

Application: TFA is extensively used in organic synthesis both as a solvent and as a catalyst/reagent.

Methods: The methods of application vary depending on the specific transformation.

Results: The results also depend on the specific transformation.

Mass Spectrometry

Field: Analytical Chemistry

Application: TFA is widely used in mass spectrometry.

Results: The use of TFA in mass spectrometry can lead to more accurate and reliable analytical results.

NMR Spectroscopy

Field: Physical Chemistry

Application: TFA is used in NMR spectroscopy.

Results: The use of TFA in NMR spectroscopy can improve the accuracy of the spectral data.

Synthesis of Agrochemicals and Pharmaceuticals

Field: Pharmaceutical and Agrochemical Industries

Application: TFA is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Environmental Toxicology

Field: Environmental Science

Methods: The presence of TFA in the environment can result in human exposures.

Environmental Pollutant

Trifluoroacetic acid is a synthetic organofluorine compound with the chemical formula CF₃CO₂H. It is classified as a haloacetic acid, where all three hydrogen atoms in the acetyl group are replaced by fluorine atoms. This modification significantly enhances its acidity compared to acetic acid, resulting in a pKa of approximately 0.23, which is about 34,000 times stronger than acetic acid's pKa of 4.76 . Trifluoroacetic acid appears as a colorless liquid with a vinegar-like odor and is highly soluble in organic solvents. Its strong acidic properties arise from the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the conjugate base formed upon deprotonation .

- Deprotection Reactions: Trifluoroacetic acid is widely used to remove protecting groups in organic synthesis, such as the Boc (tert-butoxycarbonyl) group and other acyl protecting groups .

- Acid-Catalyzed Reactions: It serves as a catalyst for condensation reactions and ester cleavages, particularly in peptide synthesis .

- Electrophilic Reactions: Trifluoroacetic acid can act as an electrophile in various organic transformations, enhancing reaction rates and selectivity .

While trifluoroacetic acid itself is not biologically active, it is considered a metabolic breakdown product of certain anesthetics like halothane. This compound has been implicated in halothane-induced hepatitis due to its potential toxicity . Additionally, trifluoroacetic acid exhibits mild phytotoxicity and can be harmful to aquatic organisms even at low concentrations . Its environmental persistence raises concerns regarding contamination in water and soil systems .

Trifluoroacetic acid can be synthesized through several methods:

- Electrofluorination: The most common industrial method involves electrofluorination of acetyl chloride or acetic anhydride followed by hydrolysis:

- Reaction with acetyl chloride:

- Hydrolysis:

- Reaction with acetyl chloride:

- Oxidation of Trichloropropene: An older method involves oxidizing 1,1,1-trifluoro-2,3,3-trichloropropene using potassium permanganate .

Trifluoroacetic acid has numerous applications across various fields:

- Organic Synthesis: It is extensively used for deprotection during peptide synthesis and as a solvent for reactions requiring strong acidic conditions .

- Liquid Chromatography: At low concentrations, trifluoroacetic acid acts as an ion-pairing agent in high-performance liquid chromatography (HPLC), especially for peptides and proteins .

- Mass Spectrometry: It serves as a calibrant and solvent for mass spectrometric analysis due to its volatility and solubility properties .

Trifluoroacetic acid shares structural similarities with several other haloacetic acids and fluorinated compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | pKa | Unique Features |

|---|---|---|---|

| Acetic Acid | CH₃COOH | 4.76 | Less acidic; common organic solvent |

| Difluoroacetic Acid | CF₂HCOOH | ~2.5 | Intermediate acidity; used in specialized applications |

| Trichloroacetic Acid | CCl₃COOH | 0.66 | Stronger than acetic but less than trifluoroacetic |

| Perfluoroacetic Acid | C₂F₄O₂ | N/A | Fully fluorinated; exhibits unique properties |

Trifluoroacetic acid stands out due to its exceptional acidity and versatility as a reagent in organic synthesis, making it indispensable in many chemical processes while also posing significant safety risks due to its corrosiveness and environmental persistence .

Liquid-Liquid Phase Separation Modulation Mechanisms

Trifluoroacetic acid exhibits remarkable capabilities in modulating biomolecular liquid-liquid phase separation systems, revealing sophisticated molecular mechanisms that extend beyond its traditional role as a synthetic reagent. The compound demonstrates dual binding modalities that fundamentally alter the phase behavior of peptide-based systems through specific aromatic interactions.

The primary mechanism involves intercalation geometry, where individual trifluoroacetic acid molecules position themselves between stacked phenylalanine aromatic rings within the condensed dense phase. This structured, dipolar-ordered complex exhibits characteristic fluorine-19 nuclear magnetic resonance chemical shifts at -74 parts per million, distinguished from the more dynamic complexes observed at -75 parts per million. The intercalation process creates mesoscale-ordered assemblies spanning multiple peptide units, contributing significantly to the mechanical stability and structural integrity of the dense phase.

Quantum chemistry modeling calculations reveal that the chemical shift differential of approximately 1.12 parts per million between intercalated and lateral geometries correlates precisely with experimental observations. The rotational correlation times for these complexes exceed 300 picoseconds for the structured arrangements, compared to 100-300 picoseconds for the more dynamic lateral associations. This temporal distinction indicates fundamentally different molecular environments and interaction strengths.

| Binding Mode | Description | Chemical Shift (¹⁹F NMR, ppm) | Rotational Correlation Time (ps) | Function |

|---|---|---|---|---|

| Structured Dipolar-Ordered Complex | One TFA molecule intercalates between two stacked Phe aromatic rings | -74 | >300 | Stabilizes condensed dense phase, modulates interaction networks |

| Dynamic Chemical-Exchanging Complex | TFA positioned laterally to stacked aromatic rings with higher mobility | -75 | 100-300 | Fast exchange with bulk solvent, maintains phase equilibrium |

The modulation mechanism demonstrates concentration-dependent behavior, where trifluoroacetic acid to peptide ratios critically influence phase separation characteristics. At a 9:1 molar ratio, dynamic exchanging complexes predominate, while reducing this to 0.7:1 reveals more prominent dipolar-ordered complexes. Complete removal of trifluoroacetic acid eliminates the linear correlation between phase separation and ionic strength, indicating its essential role in maintaining thermodynamic equilibrium.

Van der Waals interactions contribute significantly to the modulation mechanism. Computational analysis reveals that trifluoroacetic acid possesses substantially higher isotropic average polarizability compared to chloride counterions, facilitating stronger intermolecular attractions with aromatic systems. The three fluorine substituents enhance electron cloud distortion capabilities, generating induced dipole moments that stabilize aromatic cluster formations essential for phase separation maintenance.

The network disruption and reformation process represents another crucial aspect of the modulation mechanism. In the absence of trifluoroacetic acid, π-π stacking interactions between aromatic residues, including tyrosine-tyrosine associations, define the primary stabilization network within the dense phase. Trifluoroacetic acid intercalation modifies this network by introducing additional interaction nodes while maintaining overall structural coherence through complementary van der Waals forces.

| TFA:Peptide Ratio | Phase Separation Behavior | Critical Concentration Shift | pH Boundary | Dominant Complex Type |

|---|---|---|---|---|

| 9:1 | Stable LLPS with excess TFA | Standard values | Standard range | Dynamic exchanging complexes predominant |

| 0.7:1 | Minimum ratio for stable dense phase | Lower critical concentrations | Expanded toward pH 6.5 | Dipolar-ordered complexes more prominent |

| 0:1 (Complete removal) | No linear correlation with ionic strength | Droplets at lower peptide concentrations | Altered phase boundaries | No TFA-mediated interactions |

Interfacial Activity in Biphasic Systems

Trifluoroacetic acid demonstrates distinctive interfacial properties that significantly influence its behavior at liquid-liquid interfaces, particularly in biphasic extraction and separation systems. The compound exhibits a surface tension of 13.63 dynes per centimeter at 24°C, substantially lower than water (72.8 dynes per centimeter), indicating pronounced surface activity and interfacial accumulation tendencies.

The partition coefficient between octanol and water (log K_ow = 0.50) reflects moderate hydrophobic character, enabling trifluoroacetic acid to function effectively at organic-aqueous interfaces. This balanced amphiphilic nature facilitates enhanced mass transfer across phase boundaries in liquid-liquid extraction processes, where the compound serves both as extractant and phase modifier.

In environmental extraction applications, trifluoroacetic acid demonstrates quantitative recovery from aqueous samples using anion-exchange methodologies. Recovery efficiencies averaging 108.2% have been achieved for concentrations ranging from 53 to 2110 nanograms per liter, with relative standard deviations between 0.3 and 8.4%. The extraction mechanism involves electrostatic interactions with positively charged exchange sites, followed by chemical conversion to volatile methyl esters for analytical detection.

Interfacial tension reduction mechanisms involve preferential orientation of trifluoroacetic acid molecules at phase boundaries, with the carboxyl group extending into the aqueous phase while the trifluoromethyl moiety associates with organic phases. This orientation minimizes interfacial energy through dipole alignment and hydrophobic interactions.

The compound's behavior in saline environments requires consideration, as competing anions can interfere with extraction efficiency when conductivity exceeds 620 microsiemens. Under these conditions, additional liquid-liquid extraction cleanup becomes necessary to maintain quantitative recovery, indicating the importance of ionic strength control in biphasic applications.

Supercritical fluid systems containing trifluoroacetic acid exhibit modified phase behavior compared to conventional liquid-liquid systems. Research demonstrates that water exhibits approximately five times higher effect on retention compared to trifluoroacetic acid addition in supercritical fluid chromatography applications. However, both additives increase retention on most stationary phases except cyanopropyl columns, where retention actually decreases, indicating specific chemical interactions between the fluorinated acid and column chemistry.

The Henry's law behavior of trifluoroacetic acid in atmospheric systems shows complete partitioning into fog and cloud water at concentrations of 0.05-1.0 grams per cubic meter, while maintaining biphasic distribution in aerosol systems with lower liquid water content. This behavior demonstrates the compound's strong affinity for aqueous phases under atmospheric conditions.

| Counterion | Isotropic Average Polarizability | LLPS Formation Capability | Droplet Size Distribution | Mechanistic Basis |

|---|---|---|---|---|

| TFA (CF₃COO⁻) | High | Stable dense phase | 1-2 μm main fraction + 0.1-10 nm + 100 nm populations | Van der Waals forces, aromatic ring interactions |

| Acetate (CH₃COO⁻) | High | Stable dense phase (requires more salt) | Similar to TFA with variations | Van der Waals forces (similar to TFA) |

| Chloride (Cl⁻) | Low | No stable dense phase | Linear correlation with ionic strength | Insufficient polarizability for stable interactions |

Hofmeister Series Anomalies in Biomolecular Condensates

Trifluoroacetic acid occupies a unique position relative to the classical Hofmeister series, exhibiting properties that deviate from conventional lyotropic and kosmotropic classifications. While not typically considered a traditional Hofmeister reagent, the compound demonstrates anomalous effects on protein and peptide systems that challenge established theoretical frameworks.

The protein precipitation behavior of trifluoroacetic acid reveals complex interactions distinct from classical Hofmeister mechanisms. Unlike typical kosmotropic agents that promote protein aggregation through water structure enhancement, trifluoroacetic acid induces molten globule-like states in proteins at concentrations above 0.01-0.05% volume/volume. These intermediate conformations exhibit reduced stability compared to native structures while maintaining sufficient organization to enable controlled precipitation processes.

Concentration-dependent effects demonstrate U-shaped precipitation curves for various proteins, independent of their physicochemical properties. Maximum precipitation occurs in the 5-45% weight/volume range, followed by resolubilization at higher concentrations. This behavior contrasts sharply with classical Hofmeister series predictions, where ion effects typically follow monotonic concentration relationships.

The denatured protein interactions reveal another anomaly, as trifluoroacetic acid shows reduced precipitation efficiency for unfolded protein states. Proteins dissolved in 6 molar urea exhibit only 70% maximum precipitation compared to native conformations, suggesting that trifluoroacetic acid requires specific structural elements rather than simple charge neutralization for effective precipitation.

Comparative acid studies highlight the unique properties of trifluoroacetic acid within haloacetic acid series. While dichloroacetic acid demonstrates approximately half the precipitation efficiency of trifluoroacetic acid, stronger acids including perchloric acid and hydrochloric acid show minimal precipitation activity. This specificity indicates that electronic effects from the trifluoromethyl group, rather than simple acidity, drive the observed biomolecular interactions.

The biomolecular condensate behavior demonstrates additional Hofmeister anomalies, particularly in the context of liquid-liquid phase separation systems. Traditional Hofmeister effects predict that chaotropic agents should destabilize protein-protein interactions and prevent condensate formation. However, trifluoroacetic acid enhances phase separation in aromatic peptide systems through specific π-π interaction modulation rather than general water structure perturbation.

Ion specificity mechanisms underlying these anomalies involve direct molecular recognition rather than bulk solution property modifications. The planarity and electronic distribution of the trifluoroacetate anion enable specific interactions with aromatic amino acid residues that are absent for spherical ions like chloride. This molecular complementarity bypasses traditional Hofmeister mechanisms based on water structure and hydration shell effects.

| Technique | Key Findings | Information Provided |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Two distinct TFA chemical environments (-74 and -75 ppm) | Chemical environment and binding modes |

| Cross-Polarization HETCOR | Dipolar-ordered complexes with 5 Å interaction radius | Spatial proximity and rigid interactions |

| PDSD/DARR Spectroscopy | Differentiation between dynamic and ordered complexes | Exchange dynamics and molecular order |

| Heteronuclear NOE | Rotational correlation times and complex dynamics | Temporal dynamics and tumbling rates |

| Dynamic Light Scattering | Multiple droplet size populations with TFA | Macroscopic phase behavior |

| Quantum Chemistry Modeling | Intercalation geometry vs lateral positioning | Molecular geometry and energetics |

The temperature dependence of trifluoroacetic acid effects reveals additional complexity beyond classical Hofmeister predictions. In atmospheric nucleation studies, the enhancement of particle formation rates by trifluoroacetic acid increases with decreasing temperature, reaching 227-fold enhancement under optimal conditions. This temperature sensitivity suggests enthalpic contributions to the interaction mechanisms that differ from entropy-driven Hofmeister effects.

Crystalline environment studies using large-angle X-ray scattering demonstrate that trifluoroacetic acid forms cyclic dimers rather than chain structures in pure liquid state, contrasting with acetic acid behavior. This structural preference influences subsequent interactions with biomolecules and contributes to the observed Hofmeister anomalies through geometric constraints on binding orientations.

The electrostatic contribution analysis reveals that trifluoroacetic acid interactions involve substantial covalent character through hydrogen bonding networks, as demonstrated in crystallographic studies of peptide cocrystals. The presence of trifluoroacetate anions as strong hydrogen bond acceptors significantly affects crystal packing arrangements, creating multilayered structures with guest molecules occupying cavities between layers.

Physical Description

Liquid

Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB]

FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.

Color/Form

Colorless, fuming liquid; hygroscopic

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Enthalpy of vaporization: 33 kJ/mol at boiling point

72 °C

Heavy Atom Count

Vapor Density

Density

Relative density (water = 1): 1.5

LogP

-2.1

Odor

Strong pungent odo

Decomposition

Melting Point

-15 °C

UNII

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Vapor pressure, kPa at 20 °C: 11

Pictograms

Corrosive;Irritant

Other CAS

599-00-8

Metabolism Metabolites

Trifluoroacetic acid is a known human metabolite of (R)-halothane.

Wikipedia

Hesperetin

Use Classification

PFAS -> Ultra Short Chain PFcarboxylic acids

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Preparation: ... A. L. Henne, US 2371757 (1945 to du Pont)

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing

All Other Basic Organic Chemical Manufacturing

Acetic acid, 2,2,2-trifluoro-: ACTIVE